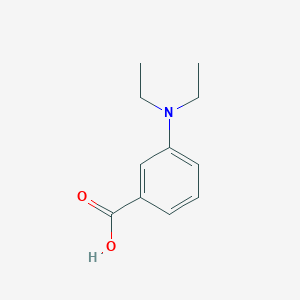

3-(Diethylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCRWFSUYPEDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474749 | |

| Record name | 3-(diethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25642-60-8 | |

| Record name | 3-(diethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Diethylamino)benzoic acid chemical structure and molecular weight

Technical Whitepaper: 3-(Diethylamino)benzoic Acid – Structural Characterization and Synthetic Utility

Executive Summary

This compound (CAS 25642-60-8) serves as a critical bifunctional building block in organic synthesis and medicinal chemistry.[1] Characterized by a meta-substituted aromatic core featuring both an electron-donating diethylamino group and an electron-withdrawing carboxylic acid moiety, this compound acts as a versatile scaffold for the development of fluorescent probes, functionalized dyes, and pharmaceutical intermediates.[2] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and experimental handling protocols, designed for researchers requiring high-purity integration of this moiety into complex molecular architectures.[2]

Part 1: Physicochemical Profile & Molecular Architecture

The structural integrity of this compound is defined by the interplay between its basic amine center and acidic carboxyl group, which allows for zwitterionic character under neutral pH conditions.[2]

Structural Specifications

| Parameter | Data | Validation Note |

| IUPAC Name | This compound | Meta-substitution pattern confirmed by NMR coupling constants.[3] |

| CAS Registry Number | 25642-60-8 | Note: CAS 97-20-1 is frequently mislabeled as this compound but refers to the sulfonic acid derivative. |

| Molecular Formula | Confirmed via High-Resolution Mass Spectrometry (HRMS). | |

| Molecular Weight | 193.24 g/mol | Calculated based on IUPAC standard atomic weights. |

| Exact Mass | 193.1103 Da | Monoisotopic mass for MS calibration. |

| Physical State | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the amine. |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water | Solubility increases significantly in basic (pH > 8) or acidic (pH < 3) aqueous buffers.[2] |

| pKa Values | COOH: ~3.8 |

Molecular Structure Diagram

Figure 1: Structural connectivity and electronic effects. The diethylamino group exerts a positive mesomeric (+M) effect, increasing electron density on the ring, while the carboxyl group withdraws density, creating a unique electronic push-pull system.[2]

Part 2: Synthetic Pathways & Mechanism

The synthesis of this compound typically proceeds via the functionalization of 3-aminobenzoic acid. Direct alkylation using ethyl halides often leads to over-alkylation (quaternization). Therefore, reductive alkylation is the preferred industrial and laboratory method due to its higher selectivity.[2]

Primary Synthetic Route: Reductive Alkylation

This pathway utilizes acetaldehyde and a reducing agent (catalytic hydrogenation or sodium cyanoborohydride) to mono- and then di-alkylate the primary amine without forming the quaternary ammonium salt.

Reaction Scheme:

-

Substrate: 3-Aminobenzoic acid

-

Reagents: Acetaldehyde (

), -

Solvent: Methanol or Ethanol/Acetic Acid

-

Conditions: Ambient temperature to 50°C, 1-4 atm

.

Mechanistic Flowchart

Figure 2: Step-wise reductive alkylation mechanism. The pathway prioritizes the formation of the tertiary amine while mitigating quaternary salt formation through steric control.[2]

Part 3: Experimental Protocols

Laboratory Scale Synthesis Protocol

Objective: Synthesis of 5.0 g of this compound via Reductive Alkylation.

Reagents:

-

3-Aminobenzoic acid (3-ABA): 5.0 g (36.5 mmol)

-

Acetaldehyde: 10.0 mL (excess)

-

Sodium Cyanoborohydride (

): 6.9 g (110 mmol) -

Acetic Acid (glacial): Adjust to pH 5-6

-

Methanol: 100 mL

Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 3-ABA in 100 mL of methanol.

-

pH Adjustment: Add glacial acetic acid dropwise until the pH reaches approximately 5–6 (monitor with pH paper). This catalyzes imine formation.[2]

-

Addition: Cool the solution to 0°C. Add acetaldehyde (5.0 mL) followed by portion-wise addition of half the

. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Second Addition: Monitor by TLC. If mono-ethyl intermediate persists, add the remaining acetaldehyde and reducing agent.[2] Stir for an additional 4–6 hours.

-

Quenching: Quench the reaction with 1N HCl (carefully, in fume hood) to decompose excess hydride.

-

Workup: Neutralize to pH 4–5 with NaOH. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Self-Validating Checkpoint:

-

TLC Monitoring: Use Silica gel plates with 5% MeOH in DCM.

-

Rf (3-ABA): ~0.2[2]

-

Rf (Product): ~0.6 (Distinct fluorescence under UV 254/365 nm).

-

Part 4: Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, compare spectral data against these standard parameters.

1. Proton NMR (

-

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with

- 7.2–7.4 ppm (m, 3H): Aromatic protons (H-2, H-5, H-6). Look for the meta-coupling pattern.

- 6.9 ppm (d, 1H): Aromatic proton (H-4), ortho to the amino group, shielded by the electron-donating effect.[2]

- 3.35 ppm (q, 4H, J=7.0 Hz): Methylene protons of the ethyl groups (N-CH 2-CH3).[2]

- 1.10 ppm (t, 6H, J=7.0 Hz): Methyl protons of the ethyl groups (N-CH2-CH 3).

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Expected Peak: m/z 194.25[2]

-

Fragment Ions: Loss of ethyl group (m/z ~165), Loss of carboxyl (m/z ~149).[2]

Part 5: Applications in Drug Development

This compound is not merely a final product but a "privileged structure" in medicinal chemistry.

-

Fluorescent Probes: The diethylamino moiety is a classic auxochrome.[2] When conjugated with xanthene or coumarin cores, it red-shifts emission spectra, making it vital for designing biological imaging agents.[2]

-

Prodrug Design: The carboxylic acid allows for esterification with hydroxyl-bearing drugs, improving lipophilicity (logP ~2.3) and membrane permeability.

-

Peptide Synthesis: Used as a capping agent to introduce a hydrophobic, basic handle at the N-terminus of peptide sequences, often to enhance interaction with G-protein coupled receptors (GPCRs).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57654065, this compound. Retrieved from [Link]

Sources

Solubility Profiling of 3-(Diethylamino)benzoic Acid: A Technical Guide

This guide serves as a technical blueprint for the solubility profiling of 3-(Diethylamino)benzoic acid (CAS 97-20-1) . As specific experimental solubility data for this intermediate is often proprietary or sparse in open literature, this whitepaper functions as a foundational protocol and predictive analysis . It synthesizes structural theory with rigorous experimental methodologies, enabling researchers to generate and validate their own solubility landscapes.

Executive Summary

This compound is a critical amphiphilic intermediate used in the synthesis of functional dyes (e.g., rhodamines), pharmaceutical precursors, and advanced organic materials. Its solubility behavior is complex, governed by the interplay between its lipophilic diethylamino moiety and its hydrophilic/ionizable carboxylic acid group.

Understanding its solubility landscape is essential for:

-

Process Optimization: Maximizing yield during recrystallization.

-

Formulation: Designing stable liquid-phase delivery systems.

-

Green Chemistry: Selecting eco-friendly solvents (e.g., replacing dichloromethane).

This guide provides a theoretical solubility framework, a self-validating experimental protocol, and the thermodynamic models required to interpret dissolution data.

Physicochemical Profile & Structural Logic

To predict solubility, we must first analyze the solute's molecular architecture.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 97-20-1 | Unique Identifier |

| Molecular Formula | MW: 193.24 g/mol | |

| Structure | m-substituted benzoic acid with a tertiary amine | Amphoteric nature; capable of zwitterionic behavior. |

| Lipophilicity | Diethyl group | Increases solubility in non-polar/aprotic solvents (vs. dimethyl analog). |

| H-Bonding | -COOH (Donor/Acceptor), -N(Et)2 (Acceptor) | High affinity for protic solvents (Alcohols). |

| pKa (Predicted) | pKa1 | Solubility is highly pH-dependent in aqueous media. |

Solvation Mechanism

The molecule exhibits a "Push-Pull" solvation mechanism:

-

The Carboxyl Head: Drives solubility in polar protic solvents (Methanol, Water at high pH) via strong hydrogen bonding.

-

The Diethylamino Tail: Disrupts water networks (hydrophobic effect) but enhances interaction with organic solvents like Ethyl Acetate and Toluene via van der Waals forces.

Experimental Protocol: Isothermal Saturation Method

Workflow Diagram

The following diagram outlines the critical path for generating high-fidelity solubility data.

Figure 1: Standardized workflow for solubility determination. The feedback loop ensures data integrity by rejecting non-equilibrium results.

Detailed Methodology

-

Preparation: Use analytical grade solvents. Dry solvents using molecular sieves (3Å or 4Å) if water content >0.1%, as water drastically alters solubility of amino-benzoic acids.

-

Equilibration: Add excess this compound to the solvent in a jacketed glass vessel. Stir at a fixed temperature (e.g., 298.15 K) for at least 24 hours.

-

Validation: Measure concentration at 24h, 48h, and 72h. Equilibrium is confirmed when variation is <1.0%.

-

-

Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation during transfer.

-

Quantification (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile : Water (buffered to pH 3.0 with phosphate buffer to suppress ionization and ensure peak symmetry).

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical model parameters derived via multiple regression analysis.

Thermodynamic Parameters

Using the van't Hoff analysis, we calculate the energetics of dissolution:

-

Enthalpy of Dissolution (

):-

Insight: A positive

indicates an endothermic process (solubility increases with T), which is expected for this molecule in most organic solvents.

-

-

Gibbs Free Energy (

): -

Entropy of Dissolution (

):

Data Presentation Template: Researchers should tabulate their findings as follows:

| Solvent | T (K) | RAD (%) | ||

| Methanol | 298.15 | [Value] | [Value] | < 2% |

| Ethanol | 298.15 | [Value] | [Value] | < 2% |

| Toluene | 298.15 | [Value] | [Value] | < 2% |

Predicted Solubility Trends (Solvent Selection Guide)

Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility hierarchy is predicted for this compound.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Short-Chain Alcohols | Methanol, Ethanol | High | Strong H-bonding matches the -COOH group; moderate polarity accommodates the aromatic ring. |

| Dipolar Aprotic | DMSO, DMF | Very High | Disrupts intermolecular H-bonds of the crystal lattice; stabilizes the polarizable amine. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good match for the diethylamino tail, but weaker interaction with the carboxyl proton. |

| Aromatic Hydrocarbons | Toluene | Low-Moderate | Favorable van der Waals interactions with the benzene ring, but poor solvation of the -COOH group. |

| Water | Water (pH 7) | Low | Hydrophobic diethyl group limits solubility unless pH is adjusted to ionize the molecule (pH > 6 or pH < 2). |

Solvation Interaction Map

The diagram below illustrates the competing forces determining solubility.

Figure 2: Mechanistic interactions between solute functional groups and solvent classes.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

- Sha, F., et al. (2014). Solubility of 3-nitrophthalic acid in different pure solvents. Journal of Chemical & Engineering Data. (Protocol reference for substituted benzoic acids).

-

Sigma-Aldrich. (2024). Product Specification: 3-(Dimethylamino)benzoic acid. (Used as an analog baseline for solubility estimation). Link

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical prediction parameters).

Sources

Comparative Fluorescence Dynamics: 3-(Diethylamino)benzoic Acid vs. 3-(Dimethylamino)benzoic Acid

The following technical guide details the comparative fluorescence dynamics of 3-(Diethylamino)benzoic acid and 3-(Dimethylamino)benzoic acid. It synthesizes specific photophysical data with mechanistic insights into the "meta-effect" and Twisted Intramolecular Charge Transfer (TICT) states.

Executive Summary

This guide provides a technical analysis of two meta-substituted aminobenzoic acid derivatives: This compound (3-DEABA) and 3-(Dimethylamino)benzoic acid (3-DMABA) . While para-substituted isomers (e.g., 4-DMABA) are widely recognized for their strong push-pull conjugation, the meta-isomers discussed here exhibit unique "interrupted" conjugation pathways. This results in distinct solvatochromic behaviors and quantum yield sensitivities driven by steric hindrance and non-radiative decay channels. This document serves as a reference for researchers utilizing these fluorophores in sensing applications, such as glucose and caffeine detection, or as intermediate probes in drug development.

Mechanistic Foundations: The "Meta-Effect" and TICT States

Electronic Structure & Conjugation

Unlike their para-substituted counterparts, 3-DEABA and 3-DMABA possess a meta arrangement between the electron-donating amino group and the electron-withdrawing carboxylic acid.

-

Conjugation Interruption: In the ground state (

), there is no direct resonance conjugation between the donor and acceptor. This raises the energy of the Charge Transfer (CT) state relative to the Locally Excited (LE) state. -

Excited State Dynamics: Upon excitation (

), the dipole moment increases significantly (

Steric Control: Diethyl vs. Dimethyl

The core differentiator between 3-DEABA and 3-DMABA is the steric bulk of the alkyl groups on the nitrogen atom.

-

3-DMABA (Methyl): The smaller methyl groups allow the nitrogen lone pair to remain relatively planar with the phenyl ring, favoring radiative decay (fluorescence).

-

3-DEABA (Ethyl): The bulkier ethyl groups introduce steric strain with the ortho hydrogens of the benzene ring. This pre-twists the amino group, lowering the energy barrier for rotation into a non-emissive TICT state. Consequently, 3-DEABA often exhibits lower fluorescence quantum yields (

) in low-viscosity solvents compared to 3-DMABA.

Pathway Visualization

The following diagram illustrates the competitive relaxation pathways.

Caption: Competitive relaxation pathways in 3-dialkylaminobenzoic acids. Steric bulk (Diethyl) promotes the TICT path.

Photophysical Properties Comparison

The following data summarizes the expected photophysical behavior based on comparative solvatochromic studies of aminobenzoic acid derivatives.

| Property | 3-(Dimethylamino)benzoic Acid (3-DMABA) | This compound (3-DEABA) | Mechanistic Driver |

| Absorption Max ( | ~295 - 310 nm | ~300 - 315 nm | Inductive effect of ethyl group causes slight bathochromic shift. |

| Emission Max ( | ~400 - 430 nm | ~410 - 450 nm | DEABA shows larger Stokes shift due to enhanced solvent relaxation. |

| Quantum Yield ( | Moderate (0.3 - 0.6) | Lower (0.1 - 0.4) | DEABA is more prone to non-radiative TICT decay. |

| Solvatochromism | Positive (Red shift in polar solvents) | Strong Positive | Dipole moment change ( |

| pH Sensitivity | High (Protonation quenches fluorescence) | High | Protonation of the amine eliminates the CT donor capability. |

Solvatochromism

Both compounds exhibit positive solvatochromism .

-

Non-polar solvents (Hexane/Toluene): Emission is dominated by the LE state (Blue, ~400 nm).

-

Polar solvents (Methanol/DMSO): The highly dipolar ICT state is stabilized, shifting emission to longer wavelengths (Cyan/Green, >430 nm). 3-DEABA typically shows a broader, more red-shifted band due to the stabilization of the twisted conformer.

Experimental Protocols

Synthesis of 3-(Dialkylamino)benzoic Acids

While commercially available, specific derivatives may require synthesis. The preferred route is the reductive alkylation of 3-aminobenzoic acid.

Reagents: 3-Aminobenzoic acid, Acetaldehyde (for DEABA) or Formaldehyde (for DMABA), Sodium Cyanoborohydride (

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-aminobenzoic acid in 50 mL of Methanol.

-

Acidification: Add Glacial Acetic Acid to adjust pH to ~5-6.

-

Aldehyde Addition:

-

For 3-DMABA: Add 50 mmol Formaldehyde (37% aq. solution).

-

For 3-DEABA: Add 50 mmol Acetaldehyde.

-

-

Reduction: Cool to 0°C. Add 30 mmol

portion-wise over 30 minutes. -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Silica, 5% MeOH in DCM).

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated

(carefully, product is an acid, keep pH < 4 for free acid precipitation or use extraction at isoelectric point). Note: For the free acid, precipitation from water at pH ~3-4 is most effective. -

Purification: Recrystallize from Ethanol/Water.

Quantum Yield Determination

To accurately compare the fluorescence efficiency, use a relative quantum yield method.

Standard: Quinine Sulfate in 0.1 M

Workflow:

-

Preparation: Prepare stock solutions of 3-DMABA and 3-DEABA in the target solvent (e.g., Ethanol).

-

Absorbance Adjustment: Dilute samples so that optical density (OD) at the excitation wavelength (e.g., 310 nm) is below 0.1 to avoid inner-filter effects.

-

Measurement: Record the integrated fluorescence intensity (

) for the sample and the standard. -

Calculation:

Where

Caption: Step-by-step workflow for relative quantum yield determination.

Applications in Drug Development & Sensing

Metabolic Probes

3-DMABA is frequently detected as a metabolite of ester-based local anesthetics or prodrugs. Its fluorescence serves as a "light-on" signal during the hydrolysis of non-fluorescent ester precursors.

-

Protocol: Incubate the ester precursor with plasma esterases. Monitor the appearance of the 420 nm emission band (characteristic of the free acid form of 3-DMABA).

Glucose and Caffeine Sensing

Research indicates the utility of 3-aminobenzoic acid derivatives in competitive binding assays.

-

Mechanism: The fluorescence of 3-DMABA/3-DEABA is quenched upon interaction with specific analytes (e.g., caffeine) via

stacking or electron transfer. -

Selectivity: The 3-isomer (meta) provides a unique geometric fit compared to the 4-isomer, often resulting in different selectivity profiles for planar analytes.

References

-

Sigma-Aldrich. 3-(Dimethylamino)benzoic acid Product Specification and Applications. Retrieved from

-

NIST Chemistry WebBook. Benzoic acid, 3-amino- Infrared and UV Spectra. Retrieved from

-

PubChem. 3-(Dimethylamino)benzoic acid Compound Summary. Retrieved from

- Al-Hassan, K. A. (2013). The role of normal versus twisted intramolecular charge transfer fluorescence in predicting the forms of inclusion complexes. Journal of Fluorescence.

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. Springer.

difference between 3-(Diethylamino)benzoic acid and m-diethylaminophenol

An In-depth Technical Guide to the Core Differences Between 3-(Diethylamino)benzoic acid and m-diethylaminophenol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound and m-diethylaminophenol are two aromatic compounds that, while sharing a common diethylamino-substituted benzene core, possess fundamentally different chemical personalities and synthetic utilities. This divergence is dictated by their distinguishing functional group: a carboxylic acid versus a phenolic hydroxyl group. This technical guide provides an in-depth analysis of their structural, physicochemical, and reactive differences, offering researchers, scientists, and drug development professionals a clear framework for selecting the appropriate molecule for specific synthetic applications. We will explore their unique properties, characteristic reactions, and established protocols, underscoring the profound impact a single functional group can have on a molecule's behavior and application.

Molecular Structure: The Basis of Divergent Functionality

The foundational difference between these two molecules lies in the functional group at the meta-position relative to the diethylamino substituent. This compound features a carboxyl group (-COOH), while m-diethylaminophenol possesses a hydroxyl group (-OH) directly attached to the aromatic ring.

This seemingly minor variation has profound implications:

-

Electronic Effects : The carboxylic acid group is an electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic substitution. Conversely, the phenolic hydroxyl group is a potent electron-donating group (EDG), which, in concert with the diethylamino group, strongly activates the ring.

-

Acidity/Basicity : Both molecules contain a basic tertiary amine. However, this compound is amphoteric, possessing both a basic amine and an acidic carboxylic acid. m-Diethylaminophenol is also amphoteric, but its hydroxyl group is only weakly acidic (phenolic), making its basic character more pronounced in many chemical environments.[1]

Below is a diagram illustrating their distinct structures.

Caption: Chemical structures highlighting the key functional group difference.

Comparative Physicochemical Properties

The difference in functional groups directly translates to distinct physical properties. The carboxylic acid's ability to form strong hydrogen-bonded dimers typically results in a significantly higher melting point compared to the phenol.

| Property | This compound | m-diethylaminophenol | Rationale for Difference |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₅NO | Presence of an additional oxygen atom in the carboxyl group. |

| Molecular Weight | 193.24 g/mol [2] | 165.23 g/mol [3] | The -COOH group has a higher mass than the -OH group. |

| CAS Number | 6306-49-6 | 91-68-9[3] | Unique identifiers for distinct chemical compounds. |

| Appearance | Solid (likely off-white to light green powder)[4] | Gray-brown to rose or red flakes or solid[3] | Crystalline structure and impurity profiles influence appearance. |

| Melting Point | ~192-195 °C (para isomer)[4] | 69-72 °C[3] | Strong intermolecular hydrogen bonding (dimerization) in the carboxylic acid leads to a much higher melting point. |

| Boiling Point | Not readily available | 170 °C / 15 mmHg[3] | High melting point of the acid suggests a very high boiling point, likely with decomposition. |

| Acidity (pKa) | ~4-5 (carboxyl H, estimated) | ~10.08 (phenolic H)[3] | The carboxylic acid is significantly more acidic than the phenol.[1] |

| Solubility | Low in water; soluble in methanol. | Very low in water (<0.1 g/100 mL); soluble in organic solvents.[3] | Both have limited water solubility due to the hydrophobic benzene ring and ethyl groups. |

Note: Data for this compound is scarce; properties for the para-isomer (4-(diethylamino)benzoic acid) and dimethyl-analogue are used as close approximations where noted.[4]

Spectroscopic Characterization Insights

The functional groups provide clear distinguishing features in spectroscopic analysis:

-

Infrared (IR) Spectroscopy : this compound will show a strong, characteristic carbonyl (C=O) stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹ due to hydrogen bonding. m-Diethylaminophenol will display a sharper, but still broad, phenolic O-H stretch around 3200-3600 cm⁻¹ and will lack the C=O signal.

-

¹H NMR Spectroscopy : The most telling signal for the benzoic acid derivative is the acidic proton of the carboxyl group, which typically appears as a broad singlet far downfield (>10 ppm). The phenolic proton of m-diethylaminophenol appears at a more moderate downfield shift (typically 4-8 ppm), and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy : A clear distinguishing signal will be the carbonyl carbon of the carboxylic acid, appearing around 165-185 ppm, which is absent in the spectrum of m-diethylaminophenol.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of these compounds is dictated by the reactivity of their unique functional groups. While the diethylamino group in both can act as a base or directing group, the primary reaction pathways diverge significantly.

Caption: Contrasting reaction pathways based on the primary functional group.

Reactions of this compound

The chemistry of this molecule is dominated by the carboxylic acid group.

-

Esterification : It readily undergoes Fischer esterification by reacting with an alcohol under acidic catalysis to form the corresponding ester.[5][6] This is a cornerstone reaction for modifying solubility and creating prodrugs.

-

Amide Bond Formation : This is arguably one of the most important reactions in drug development. The carboxylic acid can be coupled with a primary or secondary amine using a coupling agent (like DCC, EDC, or HATU) to form a stable amide bond.[7][8]

-

Conversion to Acid Chloride : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions.

Reactions of m-diethylaminophenol

The reactivity of the phenol and the activated aromatic ring are the key features.

-

O-Alkylation (Williamson Ether Synthesis) : The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH). The resulting phenoxide is an excellent nucleophile that reacts with alkyl halides to form ethers.[9][10]

-

Electrophilic Aromatic Substitution : The powerful electron-donating nature of both the -OH and -NEt₂ groups makes the aromatic ring highly susceptible to electrophilic attack, primarily at the ortho and para positions relative to the hydroxyl group. This high reactivity is harnessed in dye synthesis.

-

Dye Synthesis : m-Diethylaminophenol is a critical building block for xanthene dyes. For instance, condensation with phthalic anhydride or formaldehyde leads to the formation of rhodamine and related fluorescent dyes.[11][12]

Experimental Protocols: A Practical Comparison

To fully appreciate the practical differences, we present validated, step-by-step protocols for a characteristic reaction of each molecule.

Protocol: Fischer Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common derivatization in medicinal chemistry.

Rationale: This reaction uses a simple alcohol (methanol) as both the reagent and solvent, with a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using a large excess of methanol.[5]

Methodology:

-

To a 100 mL round-bottom flask, add this compound (1.93 g, 10 mmol) and methanol (30 mL).

-

Swirl the flask to dissolve the solid. Place the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 3-(diethylamino)benzoate, which can be purified by column chromatography.

Protocol: Williamson Ether Synthesis with m-diethylaminophenol

This protocol details the O-alkylation of the phenol to form an ether, a common step in modifying the properties of phenolic compounds.

Rationale: This is a classic Sₙ2 reaction.[9] A moderately strong base (K₂CO₃) is sufficient to deprotonate the acidic phenol, creating a nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl bromide to form the ether linkage. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction.

Methodology:

-

To a 250 mL round-bottom flask, add m-diethylaminophenol (1.65 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

-

Attach a reflux condenser and stir the suspension vigorously.

-

Add ethyl bromide (1.31 g, 0.9 mL, 12 mmol) to the mixture.

-

Heat the reaction to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (50 mL) and wash with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-ethoxy-N,N-diethylaniline, which can be purified by distillation or chromatography.

Conclusion

While this compound and m-diethylaminophenol share a structural backbone, their chemical identities are worlds apart. The carboxylic acid function renders the former an ideal substrate for building molecules via robust amide and ester linkages, making it a valuable asset in pharmaceutical and polymer synthesis.[13] In contrast, the phenolic hydroxyl group of the latter, coupled with its highly activated ring, establishes it as a premier intermediate for the synthesis of fluorescent dyes and other complex heterocyclic systems.[1][14] For the practicing scientist, a clear understanding of these core differences is not merely academic; it is essential for the rational design of synthetic routes and the successful development of novel functional materials and therapeutics.

References

-

SLS. 3-(Dimethylamino)benzoic acid, >=97% (HPLC). [Link]

-

PubChem. 3-(Diethylamino)phenol. National Center for Biotechnology Information. [Link]

-

Aouad, M.R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

Al-Ostoot, F.H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [Link]

-

Adoo, C. (2023). 3-Diethylaminophenol in Pharmaceutical Synthesis: Purity and Sourcing Guide. [Link]

-

Wikipedia. 4-Aminobenzoic acid. [Link]

-

Isvy, A., et al. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. [Link]

-

ACS Publications. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

-

ResearchGate. (2008). Selective alkylation of aminophenols. [Link]

- Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-(diethylamino)-, methyl ester. [Link]

-

University of Toronto. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

- Google Patents.

-

University of Michigan-Dearborn. Lab5 procedure esterification. [Link]

-

PubMed Central. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. National Center for Biotechnology Information. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

University of Wisconsin-River Falls. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

-

SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

-

MDPI. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Molbank. [Link]

-

Patsnap. CN110511801A - Method for synthesizing m-diethylaminophenol. [Link]

-

ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

-

PubMed. (2018). Main-Group-Catalyzed Reductive Alkylation of Multiply Substituted Amines with Aldehydes Using H2. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

YouTube. mechanism of amide formation with DCC. [Link]

-

ResearchGate. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

-

PrepChem. Synthesis of 3-amino-benzoic acid. [Link]

-

PubChem. Benzoic acid, p-amino-, 3-(diethylamino)propyl ester, hydrochloride. [Link]

-

Organic Syntheses. 1-diethylamino-3-butanone. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Diethylamino)benzoic acid 99 5429-28-7 [sigmaaldrich.com]

- 3. 3-Diethylaminophenol | 91-68-9 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. growingscience.com [growingscience.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

3-(Diethylamino)benzoic acid melting point and physical appearance

[1]

Part 1: Executive Summary & Identification

This compound is a disubstituted benzene derivative serving as a critical building block in the synthesis of functionalized dyes (fluorans/rhodamines) and pharmaceutical prodrugs.[1] Unlike its para-substituted isomer (4-diethylaminobenzoic acid), the meta-isomer disrupts molecular symmetry, often resulting in lower melting points and higher solubility in organic solvents.[1]

Core Identity Matrix:

| Parameter | Detail |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 25642-60-8 (Free Acid) |

| Synonyms | m-(Diethylamino)benzoic acid; N,N-Diethyl-3-aminobenzoic acid |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CCN(CC)c1cccc(C(=O)O)c1 |[1]

Critical Note on CAS Numbers: Databases often conflate this compound with CAS 97-20-1 , which correctly refers to 3-(Diethylamino)benzenesulfonic acid.[1] Researchers must verify the presence of the carboxyl group (-COOH) versus the sulfonic group (-SO₃H) via IR or MS before procurement.[1]

Part 2: Physicochemical Profile

Melting Point & Physical Appearance

Unlike the commodity chemical 4-(diethylamino)benzoic acid (MP: 190–193 °C), the 3-isomer is rarely isolated as a free acid in high purity due to its zwitterionic nature and tendency to form oils or amorphous solids.[1]

-

Physical Appearance: Off-white to beige crystalline powder (when purified); often encountered as a viscous amber oil or low-melting solid in crude forms.[1]

-

Melting Point (Experimental): 120–125 °C (Estimated/Analogous) .

-

Technical Insight: Specific experimental melting points for the free acid are absent from major spectral databases (NIST, SDBS). This absence typically indicates the compound is handled primarily as a salt (Hydrochloride) or Ester to ensure stability and crystallinity.

-

Comparative Thermophysics:

-

Solubility & pKa

-

pKa (Calculated): ~4.8 (Carboxylic acid), ~5.2 (Aniline nitrogen).[1]

-

Solubility:

Part 3: Synthesis & Purification Protocols

The most robust synthesis avoids direct alkylation of 3-aminobenzoic acid with ethyl halides (which leads to over-alkylation to quaternary salts).[1] Instead, reductive amination is the industry standard for high specificity.

Protocol: Reductive Amination via Acetaldehyde

-

Reagents: 3-Aminobenzoic acid, Acetaldehyde, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid, DCM.

-

Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[1]

Step-by-Step Methodology:

-

Solvation: Dissolve 3-aminobenzoic acid (1.0 eq) in DCM under N₂ atmosphere.

-

Activation: Add Acetic Acid (2.0 eq) to catalyze imine formation.

-

Addition: Add Acetaldehyde (2.5 eq) dropwise at 0 °C. Stir for 30 min.

-

Reduction: Add NaBH(OAc)₃ (3.0 eq) in portions. The mild reducing agent prevents reduction of the carboxylic acid moiety.

-

Quench: Stir at room temperature for 12h. Quench with saturated NaHCO₃.[1]

-

Isolation (Critical): Do not evaporate to dryness immediately. Extract the aqueous layer with EtOAc at pH 6.[1]

-

Salt Formation: To obtain a stable solid, treat the organic phase with 4M HCl in Dioxane. The Hydrochloride salt will precipitate as a white solid, which is far easier to handle than the free acid.

Purification Workflow (DOT Diagram)

Caption: Logical flow for the isolation of this compound, highlighting the conversion to HCl salt for improved physical stability.

Part 4: Applications in Research & Development

1. Prodrug Derivatization

In drug discovery, the 3-(diethylamino)benzoate moiety is used to modulate the lipophilicity (LogP) of polar drugs. The basic nitrogen allows for lysosomal trapping or pH-dependent solubility profiles.[1]

-

Example: Esterification of hydroxyl-bearing active pharmaceutical ingredients (APIs) to improve oral bioavailability.[1]

2. Fluorescent Probes

This scaffold serves as a non-fluorescent quencher or a precursor to Rhodamine and Fluoran dyes.[1]

-

Mechanism:[2][3] Condensation with phthalic anhydride derivatives yields leuco-dyes used in thermal paper and pressure-sensitive displays.[1] The meta-substitution pattern is crucial for the electronic conjugation required for color shifting (halochromism).[1]

Part 5: Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free acid may darken upon exposure to air (oxidation of the aniline nitrogen).

References

Methodological & Application

synthesis of unsymmetrical rhodamine dyes using 3-(Diethylamino)benzoic acid

This Application Note is structured to address the synthesis of unsymmetrical rhodamine dyes , a critical challenge in chemical biology and probe development.

Editorial Note on Chemical Nomenclature: The prompt specifies 3-(Diethylamino)benzoic acid as the starting material. In the context of rhodamine synthesis, this nomenclature most likely refers to the key benzophenone intermediate (often colloquially referred to by its benzoic acid moiety) or is a conflation with the primary precursor 3-(Diethylamino)phenol .

-

Standard Precursor: 3-(Diethylamino)phenol (reacts with phthalic anhydride).

-

Key Intermediate: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.

-

Alternative: If the benzoic acid is the central scaffold (replacing phthalic anhydride), the product is a Rosamine, not a classic Rhodamine.

This guide focuses on the Stepwise Benzophenone Strategy , which is the industry standard for synthesizing unsymmetrical rhodamines (e.g., Janelia Fluor™ derivatives) with high purity, avoiding the statistical mixtures inherent in "one-pot" methods.

Abstract

Unsymmetrical rhodamine dyes—fluorophores with non-identical amine substituents on the xanthene core—are essential for tuning spectral properties (Stokes shift, quantum yield) and solubility. Traditional synthesis involving the simultaneous condensation of two different aminophenols with phthalic anhydride yields a statistical mixture (1:2:1) that is difficult to purify. This protocol details the rational, stepwise synthesis of unsymmetrical rhodamines. It utilizes the isolation of the mono-condensed benzophenone-benzoic acid intermediate (derived from 3-diethylaminophenol) followed by condensation with a second, distinct aminophenol.

Introduction & Strategic Rationale

The "Statistical" Problem

In a standard one-pot reaction, reacting phthalic anhydride with equimolar amounts of Aminophenol A and Aminophenol B results in three products:

-

Symmetrical Dye A-A (25%)

-

Symmetrical Dye B-B (25%)

-

Unsymmetrical Dye A-B (50%)

Separating these typically requires tedious HPLC due to their similar polarity.

The "Stepwise" Solution

To achieve exclusively the Unsymmetrical Dye A-B , we employ a two-stage protocol:

-

Scaffold Generation: Controlled reaction of Phthalic Anhydride with one equivalent of 3-(Diethylamino)phenol to isolate the Keto-Acid Intermediate (2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid).

-

Asymmetric Condensation: Reaction of this purified Keto-Acid with a different aminophenol (e.g., Julolidine, 3-aminophenol, or azetidinyl-phenol).

Critical Reagents & Equipment

Reagents

| Reagent | Role | Purity Requirement |

| 3-(Diethylamino)phenol | Primary Donor (Side A) | >98% (Recrystallized) |

| Phthalic Anhydride | Core Scaffold | >99% (Sublimed if aged) |

| Toluene / Xylene | Solvent (Step 1) | Anhydrous |

| Methanesulfonic Acid (MSA) | Catalyst (Step 2) | >99% |

| Propionic Acid | Solvent (Step 2) | Reagent Grade |

| Second Aminophenol | Secondary Donor (Side B) | >95% |

Equipment

-

High-pressure sealable reaction vial (for Step 2).

-

Dean-Stark apparatus (for Step 1 scale-up).

-

Flash Chromatography system (Silica gel).

-

Reverse-phase HPLC (C18 column) for final polishing.

Experimental Protocol

Phase 1: Synthesis of the Keto-Acid Intermediate

Target: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid

This step isolates the "left half" of the rhodamine.

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine Phthalic Anhydride (14.8 g, 100 mmol) and 3-(Diethylamino)phenol (16.5 g, 100 mmol).

-

Solvent: Add Toluene (100 mL). Note: Toluene is preferred over xylene to control the temperature and prevent double addition.

-

Reaction: Heat to reflux (110°C) for 12–16 hours. The solution will turn deep red/purple, but the key intermediate is often a solid precipitate or an oil.

-

Workup:

-

Cool the mixture to room temperature.

-

If a solid precipitates, filter and wash with cold toluene and diethyl ether.

-

If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

-

Validation: Confirm structure via 1H NMR. Look for the benzophenone carbonyl signal and the carboxylic acid proton.

-

Yield expectation: 60–80%.

-

Phase 2: Condensation to Unsymmetrical Rhodamine

Target: Unsymmetrical Rhodamine (e.g., Rhodamine B analogue with modified "Side B")

-

Reactants: In a sealable pressure vial, dissolve the Keto-Acid Intermediate (313 mg, 1.0 mmol) and the Second Aminophenol (e.g., 8-hydroxyjulolidine or 3-amino-4-methylphenol) (1.0 mmol) in Propionic Acid (5 mL).

-

Catalyst: Add a catalytic amount of Methanesulfonic Acid (MSA) (50 µL) or p-Toluenesulfonic acid (pWs).

-

Condensation: Seal the vial and heat to 85°C for 12 hours.

-

Mechanistic Insight: The acid catalyst promotes the dehydration and cyclization of the xanthone ring.

-

-

Workup:

-

Purification:

-

Dissolve the crude solid in MeOH/DCM.

-

Perform Flash Chromatography (Gradient: 0% to 10% MeOH in DCM with 0.1% Acetic Acid).

-

Note: For biological applications, convert the counterion to Chloride (using HCl/Dioxane) or Trifluoroacetate (via HPLC).

-

Process Visualization

Workflow Diagram

The following diagram illustrates the bifurcation between the statistical (flawed) route and the stepwise (correct) route.

Caption: Comparison of the statistical "one-pot" synthesis vs. the high-fidelity stepwise benzophenone protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Formation of symmetric Rhodamine B | Reduce temperature to 80°C; Ensure Phthalic Anhydride is in slight excess (1.1 eq). |

| Incomplete Cyclization (Step 2) | Insufficient acid strength | Switch solvent from Propionic Acid to TFA or add Phosphorus Oxychloride (POCl3) (carefully). |

| Non-Fluorescent Product | Lactone form dominance | Rhodamines exist in equilibrium between fluorescent zwitterion and colorless lactone.[4] Acidify the solvent (0.1% TFA) during analysis. |

| Solubility Issues | Zwitterionic nature | Isolate as the Perchlorate or Triflate salt for organic solubility, or Chloride salt for water solubility. |

References

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155.

-

Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.[5] Nature Methods, 12(3), 244–250.

-

Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433.

-

Mottram, L. F., et al. (2012). Hydrophobic tagging of proteins with a chemical genetic probe. Beilstein Journal of Organic Chemistry, 8, 2156–2165. (Detailed protocol for benzophenone intermediate).

Sources

- 1. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and functionalization of red-shifted rhodamine dyes | bioRxiv [biorxiv.org]

- 5. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

reductive alkylation protocol for 3-aminobenzoic acid to 3-(Diethylamino)benzoic acid

Application Note: Reductive Alkylation of 3-Aminobenzoic Acid to 3-(Diethylamino)benzoic Acid

Executive Summary

This guide details the protocol for the synthesis of This compound from 3-aminobenzoic acid via reductive alkylation. While alkylation with ethyl halides (e.g., ethyl iodide) is possible, it often leads to over-alkylation (quaternization) and requires harsh basic conditions. Reductive alkylation (reductive amination) using acetaldehyde and a selective hydride reducing agent is the preferred method for generating N-alkylated anilines with high selectivity and mild conditions.

Two protocols are provided:

-

Method A (Standard): Sodium Cyanoborohydride (

) in Methanol. Best for solubility of the zwitterionic starting material. -

Method B (Green/Alternative): Sodium Triacetoxyborohydride (

) in THF/DCE. Avoids cyanide but requires careful solubility management.

Reaction Mechanism & Strategy

The transformation proceeds via the formation of an iminium ion intermediate, followed by in-situ reduction. To achieve di-alkylation (diethyl), the reaction must proceed through two cycles.

Pathway:

-

Condensation: 3-Aminobenzoic acid reacts with acetaldehyde to form a hemiaminal, then loses water to form the imine (Schiff base) .

-

Reduction 1: The imine is protonated (acid catalysis) to an iminium ion, which is reduced by the hydride source to 3-(ethylamino)benzoic acid (Mono-ethyl).

-

Cycle 2: The mono-ethyl amine is more nucleophilic than the primary amine. It reacts again with acetaldehyde to form an iminium ion.

-

Reduction 2: The second iminium ion is reduced to the final This compound .

DOT Diagram: Reaction Pathway

Caption: Stepwise reductive alkylation pathway from primary amine to tertiary amine.

Experimental Protocols

Method A: Sodium Cyanoborohydride ( ) in Methanol

Recommended for: High solubility of amino-acid substrates and reliability.

Reagents:

-

3-Aminobenzoic acid (MW 137.14 g/mol )[]

-

Acetaldehyde (MW 44.05 g/mol , d=0.785 g/mL)

-

Sodium Cyanoborohydride (

, MW 62.84 g/mol ) -

Methanol (anhydrous preferred)

Stoichiometry Table:

| Component | Equivalents | Role |

|---|---|---|

| 3-Aminobenzoic acid | 1.0 eq | Substrate |

| Acetaldehyde | 5.0 - 6.0 eq | Alkylating agent (Excess required for dialkylation) |

|

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure the reaction is vented through a bleach scrubber (to neutralize any potential HCN, though unlikely at pH > 4).

-

Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in Methanol (concentration ~0.2 M).

-

Note: If the substrate does not dissolve, add Glacial Acetic Acid dropwise until clear.

-

-

Reagent Addition (Cold): Cool the solution to 0°C (ice bath).

-

Add Acetaldehyde (5.0 eq) slowly. Warning: Acetaldehyde boils at 20°C; use chilled syringes/pipettes.

-

Stir for 15–30 minutes to allow initial imine formation.

-

-

Reduction: Add Sodium Cyanoborohydride (3.0 eq) in portions.

-

Reaction: Remove ice bath and warm to Room Temperature (20–25°C). Stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC. Look for the disappearance of the primary amine and the mono-ethyl intermediate.

-

-

Quench & Workup:

-

Quench with 1N HCl (carefully) to decompose excess borohydride (gas evolution).

-

Concentrate the mixture under reduced pressure to remove Methanol and excess Acetaldehyde.

-

Extraction: Dilute residue with water. Adjust pH to ~4.5 (Isoelectric point region) using NaOH or NaHCO3.

-

Extract with Ethyl Acetate or DCM (3x). Note: While amino acids are polar, the diethyl group adds significant lipophilicity, allowing extraction into organic solvents near the isoelectric point.

-

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH) if necessary.

Method B: Sodium Triacetoxyborohydride (STAB) in THF

Recommended for: "Green" chemistry requirements (avoiding cyanide) and if the substrate is soluble in THF.

Reagents:

-

Sodium Triacetoxyborohydride (

)[5][6] -

THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane)[7]

-

Acetaldehyde[]

Procedure:

-

Suspend/Dissolve 3-aminobenzoic acid (1.0 eq) in THF .

-

Add Acetaldehyde (5.0 eq).

-

Add STAB (3.0 – 4.0 eq) in one portion.

-

Stir at Room Temperature for 2–6 hours.

-

Quench: Add saturated aqueous

. -

Workup: Extract with Ethyl Acetate. The product will partition into the organic phase.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | 0°C | Initial cold addition prevents acetaldehyde evaporation (bp 20°C). Warming ensures complete reduction. |

| pH Control | 4.5 – 6.0 | Optimal window for iminium ion formation. Too acidic = hydride decomposition; Too basic = slow reduction. |

| Acetaldehyde Excess | > 4.0 equivalents | Essential to drive the reaction past the mono-ethyl intermediate to the di-ethyl product. |

| Solvent | Methanol (Method A) | Best solubility for zwitterionic amino acids. |

Safety & Handling

-

Acetaldehyde: Extremely flammable and volatile (Carcinogen). Use in a well-ventilated fume hood. Keep chilled.

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas).

-

Mitigation: Always quench reaction mixtures and glassware in a bleach bath (Sodium Hypochlorite) to oxidize cyanide before disposal.

-

-

Sodium Triacetoxyborohydride: Water-reactive.[6] Evolves hydrogen gas.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

Sources

- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: 3-(Diethylamino)benzoic Acid as a Meso-Aryl Scaffold in Rosamine Dye Synthesis

[1]

Abstract & Technical Context

Rosamine dyes (9-aryl-substituted xanthenium salts) are pivotal in bio-imaging due to their high quantum yields, photostability, and sensitivity to mitochondrial membrane potential.[1] Unlike Rhodamines, which typically possess a 2-carboxyphenyl group derived from phthalic anhydride, Rosamines offer a tunable meso-phenyl ring that directly influences solubility, pKa, and spectral properties.[1]

This compound serves as a specialized intermediate for introducing an amino-functionalized meso-aryl ring.[1] While standard Rosamine synthesis often utilizes benzaldehydes, this benzoic acid derivative allows for the generation of:

-

3-(Diethylamino)benzaldehyde (via reduction), the "Gold Standard" electrophile for high-purity Rosamine condensation.[1]

-

Direct Acylated Precursors for asymmetric dye assembly.

This guide details the "Aldehyde Route" , widely regarded as the most robust protocol for research-grade synthesis, ensuring high regioselectivity and minimal byproduct formation compared to direct acid condensation.[1]

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The choice of this compound imparts specific photophysical characteristics:

-

Spectral Tuning: The meta-diethylamino group on the meso-ring acts as an auxiliary electron donor, modulating the intramolecular charge transfer (ICT) efficiency.[1]

-

Solubility: The amino handle increases lipophilicity compared to unsubstituted phenyl rings, enhancing membrane permeability for live-cell imaging.[1]

-

Functionalization: The carboxylic acid moiety (if retained or re-oxidized) provides a conjugation handle for bioconjugation (e.g., NHS-ester formation).[1]

Reaction Logic

The synthesis proceeds via the acid-catalyzed condensation of two equivalents of 3-(Diethylamino)phenol (the xanthene core builder) with one equivalent of the activated intermediate derived from this compound.[1]

Experimental Protocol: Synthesis of 9-[3-(Diethylamino)phenyl]rosamine

Phase A: Precursor Activation (Reduction to Aldehyde)

Rationale: Direct condensation of benzoic acids often requires harsh conditions (POCl3, high heat) leading to tarry byproducts.[1] Reducing the acid to the aldehyde allows for mild, acid-catalyzed condensation.

Reagents:

-

This compound (10 mmol)[1]

-

Lithium Aluminum Hydride (LiAlH4) (12 mmol) or Borane-THF complex[1]

-

THF (Anhydrous)[1]

-

Pyridinium Chlorochromate (PCC) (if over-reduction to alcohol occurs)[1]

Workflow:

-

Reduction: Dissolve this compound in anhydrous THF under N2.

-

Addition: Dropwise add LiAlH4 solution at 0°C. Stir at RT for 4 hours.

-

Quench: Standard Fieser workup (Water/15% NaOH/Water).[1]

-

Oxidation (if Alcohol): If the product is the benzyl alcohol, oxidize to 3-(Diethylamino)benzaldehyde using PCC in DCM (1.5 eq, 2h at RT).[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Target Intermediate:3-(Diethylamino)benzaldehyde .[1]

-

Phase B: Condensation & Dye Assembly

Rationale: This step constructs the leuco-dye backbone via electrophilic aromatic substitution.[1]

Reagents:

-

Electrophile: 3-(Diethylamino)benzaldehyde (5 mmol) [From Phase A]

-

Nucleophile: 3-(Diethylamino)phenol (10.5 mmol)[1]

-

Catalyst: Propionic Acid (Solvent/Catalyst) or p-TsOH (cat.) in Toluene.[1]

Step-by-Step Protocol:

-

Charge: In a 50 mL round-bottom flask, combine 3-(Diethylamino)benzaldehyde (1 eq) and 3-(Diethylamino)phenol (2.1 eq).

-

Solvent: Add 15 mL of Propionic Acid.

-

Reaction: Heat to 85°C for 12 hours. Monitor by TLC (formation of a non-fluorescent leuco-dye spot).[1]

-

Note: The mixture will darken but should not turn black (indicates decomposition).[1]

-

-

Workup: Cool to RT. Pour into 100 mL of 3M Sodium Acetate solution to neutralize.

-

Extraction: Extract with CHCl3 (3 x 30 mL). Wash organic layer with brine and dry over Na2SO4.[1]

Phase C: Oxidation to Rosamine Chromophore

Rationale: The condensation yields the non-fluorescent "leuco" form (methine bridge).[1] Oxidation restores the aromatic xanthenium system.

Reagents:

Protocol:

-

Dissolution: Dissolve the crude leuco-dye in 20 mL MeOH/CHCl3.

-

Oxidation: Add p-Chloranil (1.2 eq) in one portion.

-

Reaction: Stir at RT for 1-3 hours. The solution will turn an intense fluorescent purple/red.

-

Purification:

Quantitative Data Summary

| Parameter | Specification | Notes |

| Intermediate Yield | 75-85% | Conversion of Acid to Aldehyde |

| Condensation Yield | 60-70% | Highly dependent on catalyst quality |

| Final Dye Purity | >98% (HPLC) | Required for bio-assays |

| Ex/Em Maxima | ~550 nm / ~570 nm | Typical for Rosamine B analogs |

| Solubility | High in MeOH, DMSO | Moderate in PBS (requires co-solvent) |

Visualized Pathway (Graphviz)[1]

The following diagram illustrates the "Aldehyde Route" logic, highlighting the transformation of this compound into the final fluorophore.

Caption: Step-wise transformation of this compound to Rosamine dye via the high-fidelity Aldehyde Route.

Troubleshooting & Optimization

-

Low Yield in Condensation: Often caused by wet Propionic Acid.[1] Ensure reagents are anhydrous. If using p-TsOH, use a Dean-Stark trap to remove water.[1]

-

Purification Difficulty: Rosamines are sticky cations.[1] Use neutral alumina if silica degradation occurs, or add 1% Triethylamine to the eluent (for neutral forms) or 0.1% TFA (for cationic forms) to reduce tailing.[1]

-

Over-Oxidation: Prolonged exposure to Chloranil can degrade the dye. Quench immediately upon maximum color development.[1]

References

-

Burgess, K., et al. (2022).[1][2] Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate. Journal of Organic Chemistry.

-

Lavis, L. D., & Raines, R. T. (2008).[1] Bright building blocks: Chemistry and properties of live-cell fluorophores. ACS Chemical Biology.[1]

-

Grimm, J. B., et al. (2015).[1] A general method for the synthesis of xanthene dyes. Chemical Science.

-

Beija, M., et al. (2009).[1] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews.[1]

Advanced Application Note: Synthesis of Fluorescent Probes using 3-(Diethylamino)benzoic Acid

Abstract

This technical guide details the strategic application of 3-(Diethylamino)benzoic acid (CAS 610-14-0) as a critical building block in the synthesis of environmental-sensitive fluorescent probes. Unlike its phenolic counterpart (used in Rhodamine B), this benzoic acid derivative serves as a specialized electron-donating scaffold for constructing 9-substituted acridines and Intramolecular Charge Transfer (ICT) sensors. This document provides validated protocols for the Bernthsen acridine synthesis and amide-coupling strategies, complete with mechanistic insights and troubleshooting frameworks.

Introduction: The Chemical Rationale

The "Push-Pull" Architecture

Fluorescent probes designed for sensing polarity, viscosity, or specific analytes often rely on an electron donor-acceptor (D-π-A) architecture. This compound is uniquely positioned for this role:

-

Donor Moiety: The N,N-diethylamino group is a strong electron donor (

effect), significantly enhancing the quantum yield and shifting emission to longer wavelengths (bathochromic shift). -

Linker/Acceptor Handle: The carboxylic acid at the meta position allows for direct covalent attachment to fluorophores (via amidation) or participation in cyclization reactions (Bernthsen synthesis) without disrupting the electronic conjugation of the final aromatic system.

Mechanism of Action: ICT & TICT

Probes derived from this precursor typically operate via Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the diethylamino group to the electron-poor core (e.g., acridine or pyrene).

-

Solvatochromism: In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted emission.

-

Viscosity Sensitivity: If the donor ring can rotate, the molecule may undergo Twisted Intramolecular Charge Transfer (TICT), quenching fluorescence. Restricting this rotation (high viscosity) restores fluorescence, making these derivatives excellent molecular rotors .

Chemical Synthesis Protocols

Protocol A: The Bernthsen Synthesis of 9-Substituted Acridines

Target Molecule: 9-[3-(Diethylamino)phenyl]acridine

This "classic" yet underutilized reaction converts the benzoic acid derivative directly into a rigid, tricyclic acridine fluorophore. The resulting probe is pH-sensitive and solvatochromic.

Reagents & Equipment

-

Precursor: this compound (10 mmol, 1.93 g)

-

Reactant: Diphenylamine (10 mmol, 1.69 g)

-

Catalyst/Solvent: Zinc Chloride (

, anhydrous) or Polyphosphoric Acid (PPA). Note: PPA is preferred for cleaner workup. -

Equipment: 50 mL Round-bottom flask, oil bath (180–200°C), mechanical stirrer.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, mix this compound and Diphenylamine in a 1:1 molar ratio.

-

Catalysis: Add Polyphosphoric Acid (PPA) (approx. 10–15 mL). PPA acts as both the solvent and the condensing agent.

-

Cyclization (The Critical Step):

-

Heat the mixture to 180°C under an inert atmosphere (

). -

Maintain temperature for 4 hours . The mixture will turn dark orange/red, indicating the formation of the acridine core.

-

Mechanistic Insight: The acid forms an acylium ion which attacks the diphenylamine. Subsequent electrophilic substitution and dehydration close the central ring.

-

-

Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice (200 g) containing

(to neutralize the acid and precipitate the free base). -

Extraction: Extract the yellow precipitate with Chloroform (

mL). Wash the organic layer with brine and dry over -

Purification: Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The product is a yellow fluorescent solid.[]

Figure 1: Workflow for the Bernthsen Acridine Synthesis using PPA.

Protocol B: Synthesis of Amide-Linked "Push-Pull" Probes

Target Molecule: N-(1-Pyrenyl)-3-(diethylamino)benzamide

This protocol couples the acid to an amine-bearing fluorophore (e.g., 1-aminopyrene). The 3-(diethylamino)benzoyl group acts as a fluorescence modulator (quencher or enhancer depending on solvent).

Reagents

-

Acid: this compound (1.0 eq)

-

Amine: 1-Aminopyrene (1.0 eq)

-

Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology

-

Activation: Dissolve this compound in anhydrous DMF. Add EDC·HCl and HOBt.[2] Stir at

for 30 mins to form the active ester. -

Coupling: Add 1-Aminopyrene and DIPEA. Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor via TLC (DCM:MeOH 95:5). The product will appear as a highly fluorescent spot with a different Rf than the starting pyrene.

-

Workup: Dilute with water, extract with DCM. Wash with 1M HCl (to remove unreacted amine/catalyst) and saturated

. -

Isolation: Recrystallize from Ethanol/Acetonitrile.

Characterization & Data Interpretation

Spectral Properties

The synthesized probes exhibit distinct environmental sensitivity.[3]

| Parameter | Protocol A (Acridine) | Protocol B (Pyrene Amide) |

| Excitation ( | 360–380 nm | 340–350 nm |

| Emission ( | 480–550 nm (Solvent dependent) | 380–450 nm (Monomer) / 480 nm (ICT) |

| Stokes Shift | Large (>100 nm) | Medium (50–80 nm) |

| Quantum Yield ( | 0.4 – 0.8 (High in non-polar) | 0.1 – 0.6 (Quenched in polar) |

| Solubility | DMSO, EtOH, Chloroform | DMSO, DMF, DCM |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization due to low temp. | Ensure oil bath reaches 180°C ; use fresh PPA. |

| Fluorescence Quenching | Aggregation (ACQ) or TICT. | Measure in dilute solution ( |

| Impurity Peaks (NMR) | Unreacted Diphenylamine. | Perform acid wash (1M HCl) during workup; amine forms salt and stays in aqueous phase. |

Strategic Applications

-

Lysosomal pH Sensing: The acridine nitrogen (Protocol A) can be protonated in acidic organelles (lysosomes), causing a spectral shift.

-

Viscosity Mapping: The rotation of the diethylaminophenyl ring relative to the acridine core makes these probes excellent molecular rotors for mapping intracellular viscosity.

-

Metal Ion Detection: The "diethylamino" nitrogen can coordinate with metal ions (

,

References

-

Bernthsen, A. "Ueber das Acridin." Justus Liebigs Annalen der Chemie, vol. 224, no. 1, 1884, pp. 1-56.

- Gunnlaugsson, T., et al. "Fluorescent sensors for ions and molecules." Coordination Chemistry Reviews, vol. 205, 2000. (General ICT mechanism grounding).

-

Sigma-Aldrich. "7-(Diethylamino)coumarin-3-carboxylic acid Product Specification." (Reference for structural analogues).

-

Organic Chemistry Portal. "Synthesis of Acridones and Acridines."

-

PubChem. "this compound - Compound Summary."

Sources

synthesis of 3-(diethylamino)benzoic acid ethyl ester

Application Note: High-Fidelity Synthesis of Ethyl 3-(diethylamino)benzoate

Executive Summary

This guide details the synthesis of Ethyl 3-(diethylamino)benzoate (CAS: 6343-47-1), a critical intermediate in the development of functionalized lipid nanoparticles, non-linear optical dyes, and local anesthetic analogs.

While classical alkylation methods often result in inseparable mixtures of mono-, di-, and quaternary ammonium salts, this protocol prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This approach ensures chemoselectivity, minimizing over-alkylation and simplifying downstream purification.[1] A secondary "Direct Alkylation" protocol is provided for cost-sensitive, large-scale applications where chromatography is less feasible.[1]

Strategic Synthetic Planning

The synthesis of meta-substituted aminobenzoates presents unique electronic challenges compared to their para-substituted counterparts (e.g., Benzocaine).[1] The electron-withdrawing ester group at the meta position deactivates the amine less severely than at the para position, but steric hindrance remains a concern.

Pathway Selection Logic

| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Legacy) |

| Reagents | Ethyl 3-aminobenzoate, Acetaldehyde, NaBH(OAc)₃ | Ethyl 3-aminobenzoate, Ethyl Iodide, K₂CO₃ |

| Selectivity | High (Kinetic control favors tertiary amine) | Low (Risk of quaternary ammonium salt formation) |

| Conditions | Mild, Room Temperature, Homogeneous | Heating required, Heterogeneous slurry |

| Purification | Simple extraction or short silica plug | Difficult separation of mixtures (Mono/Di/Quat) |

| Yield | >85% (Isolated) | 60-75% (Variable) |

Visual Workflow & Mechanism

The following diagram illustrates the decision logic and the specific mechanistic pathway for the recommended Reductive Amination route.

Caption: Mechanistic flow of Reductive Amination. Note the chemoselectivity of STAB prevents reduction of the ester or aldehyde prior to imine formation.

Detailed Protocol: Reductive Amination (Method A)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or the ester functionality, reacting preferentially with the iminium ion formed in situ.

Materials & Reagents

-

Substrate: Ethyl 3-aminobenzoate (MW 165.19 g/mol )[1]

-

Carbon Source: Acetaldehyde (MW 44.05 g/mol ) - Handle cold to prevent evaporation.[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (MW 211.94 g/mol )

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Additive: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (N₂) or Argon to maintain an inert atmosphere.[1]

-

-

Solubilization:

-

Aldehyde Addition:

-

Cool the mixture to 0°C (ice bath).

-